
4,4'-(2,5-Difluoro-1,4-phenylene)bis(1H-pyrazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(2,5-Difluoro-1,4-phenylene)bis(1H-pyrazole) is an organic compound characterized by the presence of two pyrazole rings connected through a difluorophenylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2,5-Difluoro-1,4-phenylene)bis(1H-pyrazole) typically involves the reaction of 2,5-difluorobenzene with hydrazine derivatives under controlled conditions. One common method includes the use of a condensation reaction where 2,5-difluorobenzene is reacted with hydrazine hydrate in the presence of a catalyst such as p-toluenesulfonic acid . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for 4,4’-(2,5-Difluoro-1,4-phenylene)bis(1H-pyrazole) are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
4,4’-(2,5-Difluoro-1,4-phenylene)bis(1H-pyrazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The difluorophenylene moiety allows for substitution reactions, where fluorine atoms can be replaced by other substituents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole compounds, and substituted difluorophenylene derivatives.
Scientific Research Applications
4,4’-(2,5-Difluoro-1,4-phenylene)bis(1H-pyrazole) has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 4,4’-(2,5-Difluoro-1,4-phenylene)bis(1H-pyrazole) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit unique properties. These interactions can influence various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
4,4’-(2,5-Difluoro-1,4-phenylene)dipyridine: Similar structure but with pyridine rings instead of pyrazole.
2,5-Difluoro-1,4-phenylene-bis(2-[4-(trifluoromethyl)phenyl]acrylonitrile): Another difluorophenylene derivative with different substituents.
Uniqueness
4,4’-(2,5-Difluoro-1,4-phenylene)bis(1H-pyrazole) is unique due to its specific combination of pyrazole rings and difluorophenylene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H8F2N4 |
|---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
4-[2,5-difluoro-4-(1H-pyrazol-4-yl)phenyl]-1H-pyrazole |
InChI |
InChI=1S/C12H8F2N4/c13-11-1-9(7-3-15-16-4-7)12(14)2-10(11)8-5-17-18-6-8/h1-6H,(H,15,16)(H,17,18) |
InChI Key |
NLBVLWDJBUTMCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)C2=CNN=C2)F)C3=CNN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


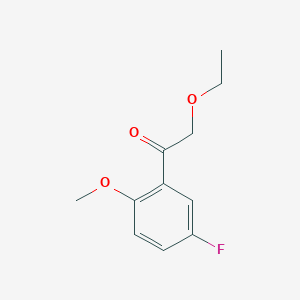
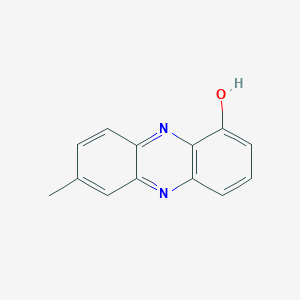
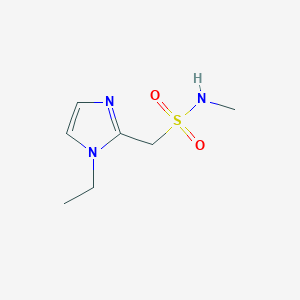
![ethyl (2E)-2-chloro-2-[(4-propan-2-ylphenyl)hydrazinylidene]acetate](/img/structure/B11756243.png)

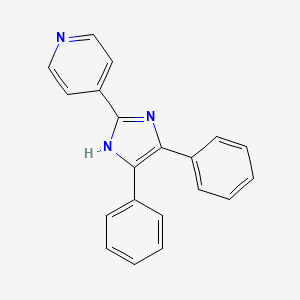
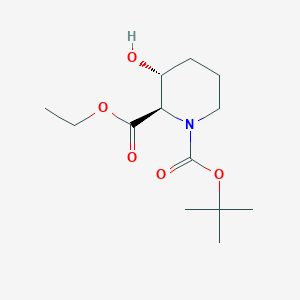
![6-Fluoro-1H-pyrrolo[3,2-B]pyridin-7-OL](/img/structure/B11756279.png)
![1-(2,2-difluoroethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11756283.png)
![[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-acetic acid](/img/structure/B11756290.png)
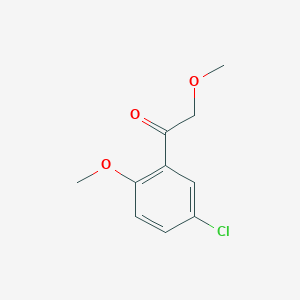

![tert-Butyl (1S,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11756318.png)
![2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol](/img/structure/B11756325.png)
